molecular formula C42H80NO4+ B054229 Dotap CAS No. 113669-21-9

Dotap

Cat. No.: B054229
CAS No.: 113669-21-9
M. Wt: 663.1 g/mol
InChI Key: KWVJHCQQUFDPLU-YEUCEMRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioleoyl-3-trimethylammonium propane is a cationic surfactant commonly used in various scientific and industrial applications. It is known for its ability to form stable cationic liposomes, which are useful in the transfection of DNA, RNA, and other negatively charged molecules .

Mechanism of Action

DOTAP’s quaternary ammonium headgroup interacts with both nucleic acids and target cell membranes . It forms stable cationic liposomes in solution, which readily absorb DNA and other negatively charged organic compounds. The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .

Future Directions

DOTAP has been recognized for its ability to generate anti-tumor immunity through the induction of potent cytotoxic CD8 T cells . It has also been found to outperform a squalene-based adjuvant system in the elicitation of CD4 T cells after recombinant influenza hemagglutinin vaccination . This suggests that this compound could offer exciting opportunities as an immune stimulant for next-generation prophylactic recombinant protein-based vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioleoyl-3-trimethylammonium propane is synthesized through the di-esterification of 2,3-epoxypropyltrimethylammonium chloride with high-purity oleic acid . The reaction typically involves the use of organic solvents and requires precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, dioleoyl-3-trimethylammonium propane is produced using large-scale esterification processes. These processes often involve the use of microfluidic techniques to ensure uniform particle size and high encapsulation efficiency .

Chemical Reactions Analysis

Types of Reactions

Dioleoyl-3-trimethylammonium propane primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products of these reactions include dioleoyl-3-trimethylammonium propane itself, along with various intermediates and by-products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Dioleoyl-3-trimethylammonium methylsulfate
  • Dioleoyl-3-trimethylammonium chloride
  • Dioleoyl-3-trimethylammonium bromide

Uniqueness

Compared to similar compounds, dioleoyl-3-trimethylammonium propane is unique in its ability to form highly stable liposomes with high encapsulation efficiency. This makes it particularly useful in applications requiring efficient delivery of genetic material and other negatively charged molecules .

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVJHCQQUFDPLU-YEUCEMRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029587
Record name 1,2-Dioleoyloxy-3-(trimethylammonium)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113669-21-9
Record name DOTAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113669-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioleoyloxy-3-(trimethylammonium)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113669219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioleoyloxy-3-(trimethylammonium)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOTAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR86K0XRQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dotap
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dotap
Reactant of Route 3
Reactant of Route 3
Dotap
Reactant of Route 4
Reactant of Route 4
Dotap
Reactant of Route 5
Reactant of Route 5
Dotap
Reactant of Route 6
Reactant of Route 6
Dotap

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.